2,2',6-Tribromobiphenyl

Beschreibung

Contextualization of Polybrominated Biphenyls (PBBs) as Persistent Organic Pollutants

Polybrominated biphenyls (PBBs) are classified as persistent organic pollutants (POPs), a group of organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. scispace.comcdc.gov Due to their stability and hydrophobicity, PBBs can remain in the environment for extended periods, accumulate in the fatty tissues of living organisms, and become more concentrated as they move up the food chain. cdc.govinchem.org

The chemical structure of PBBs, similar to that of polychlorinated biphenyls (PCBs), consists of two connected benzene (B151609) rings where hydrogen atoms can be replaced by up to ten bromine atoms. wikipedia.orgiarc.fr The number and position of these bromine atoms determine the specific properties of each PBB congener. iarc.fr PBBs are nearly insoluble in water but are soluble in fats and various organic solvents. nih.gov This lipophilic nature contributes significantly to their bioaccumulation. inchem.org

The recognition of PBBs as POPs has led to restrictions on their production and use. For instance, the manufacture of PBBs was banned in the United States in 1976. epa.gov

Significance of 2,2',6-Tribromobiphenyl (PBB 19) within the PBB Congener Family

This compound (PBB 19) is a specific congener within the PBB family, which consists of 209 distinct compounds. wikipedia.org The numbering of PBB congeners, including PBB 19, follows a system established for PCBs, which is based on the IUPAC rules for substituent characterization of biphenyls. cdc.goviarc.fr PBBs are categorized into ten homologous groups based on the number of bromine atoms, with tribromobiphenyls being one such group. cdc.gov

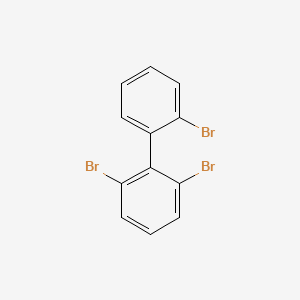

The structure of this compound is characterized by the presence of three bromine atoms attached to the biphenyl (B1667301) backbone at the 2, 2', and 6 positions. The positions of these bromine atoms, particularly the presence of substitutions in the ortho positions (2, 2', 6, and 6'), significantly influence the molecule's properties. iarc.fr The bulky nature of bromine atoms in the ortho positions forces the two benzene rings to adopt a non-planar configuration. iarc.fr

In synthetic chemistry, this compound has been utilized as a valuable precursor in the synthesis of other biphenyl compounds. beilstein-journals.orgthieme-connect.comacademie-sciences.fr For example, it can undergo regioselective bromine-lithium exchange reactions, allowing for the targeted functionalization of the biphenyl core. beilstein-journals.orgacademie-sciences.fr This makes it a useful tool for constructing complex biaryl ligands and other specialized molecules. beilstein-journals.orgresearchgate.net Research has demonstrated the high-yield synthesis of this compound itself through methods like aryne coupling. academie-sciences.frresearchgate.net

From an environmental perspective, while much of the focus has been on more abundant congeners found in commercial mixtures like hexabromobiphenyl, the study of individual congeners like this compound is important for understanding the broader environmental fate and behavior of PBBs. The degradation of higher brominated PBBs can lead to the formation of lower brominated congeners. cdc.gov For instance, studies on the photocatalytic degradation of other tribromobiphenyls, such as 2,4,5-tribromobiphenyl (B50784) (PBB 29), provide insights into the environmental transformation of this class of compounds. rsc.org

Historical Perspective of this compound Research and Related PBB Contamination Incidents

Research into PBBs, including specific congeners like this compound, has been heavily influenced by historical contamination events. The most significant of these was the Michigan PBB contamination incident in 1973. wikipedia.orgmichigan.govumich.edu This environmental health crisis occurred when a toxic flame retardant product, FireMaster, which was a mixture of PBBs, was accidentally mistaken for a nutritional supplement and mixed into livestock feed. michigan.govcircleofblue.orgcmich.edu

This incident led to the widespread contamination of Michigan's food supply, affecting milk, dairy products, beef, pork, chicken, and eggs. michigan.gov As a result, an estimated 8.5 million people in Michigan were exposed to PBBs. cmich.edu The aftermath of this event involved the quarantine of over 500 farms and the destruction of approximately 30,000 cattle, 4,500 pigs, 1,500 sheep, and 1.5 million chickens. michigan.gov

The development of analytical methods to detect and quantify specific PBB congeners, including tribromobiphenyls, has been essential for this research. cymitquimica.com Furthermore, the incident highlighted the need for strict regulations on the production and handling of such persistent and bioaccumulative chemicals, ultimately leading to the cessation of PBB production in the United States. epa.gov Research in synthetic chemistry has also provided methods for the controlled synthesis of specific PBB congeners like this compound, which are crucial as analytical standards and for detailed toxicological and environmental studies. accustandard.comacademie-sciences.frresearchgate.netweber.hu

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-2-(2-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVYWUFWUAWULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550651 | |

| Record name | 2,2',6-Tribromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507241-82-9 | |

| Record name | 2,2',6-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507241829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',6-Tribromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC6QD0HP1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,2 ,6 Tribromobiphenyl

Aryne Coupling as a Key Synthetic Pathway for 2,2',6-Tribromobiphenyl

The "ARYNE coupling" has emerged as a robust and efficient, transition-metal-free method for the synthesis of ortho-substituted biaryls, including this compound. academie-sciences.frresearchgate.net This approach offers several advantages, such as the use of readily available and inexpensive halogenated aromatic starting materials and the ability to perform the reaction on a multigram scale. academie-sciences.fr In fact, this compound can be obtained in almost quantitative yield using this protocol. academie-sciences.fr

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

The synthesis of this compound via aryne coupling has been optimized to achieve high yields. researchgate.net A process for the synthesis of this compound has been detailed in patent literature, highlighting its industrial relevance. wipo.intbeilstein-journals.org The fundamental influence of reaction conditions on the yield of the aryne coupling has been a subject of investigation to ensure the efficient production of this compound. researchgate.net

Regioselective Bromine-Lithium Exchange Reactions of this compound

One of the most powerful features of this compound as a synthetic intermediate is its capacity for highly regioselective bromine-lithium exchange reactions. researchgate.netnih.gov This selectivity allows for the stepwise and controlled functionalization of the biphenyl (B1667301) core.

Intramolecular Competition Experiments for Bromine Selectivity

Intramolecular competition experiments have demonstrated a remarkable degree of regioselectivity in the bromine-lithium exchange of this compound. academie-sciences.fr When treated with butyllithium (B86547) (BuLi), the exchange occurs exclusively on the doubly halogenated ring. semanticscholar.org This effective discrimination between bromine atoms based on their chemical environment is a key feature of this system. academie-sciences.frsemanticscholar.org The initial bromine-lithium interconversion happens on the more substituted phenyl ring. academie-sciences.fr

Directed Functionalization Strategies Utilizing Bromine-Lithium Interconversion

The exceptional regioselectivity of the bromine-lithium exchange enables a wide array of directed functionalization strategies. nih.gov By treating this compound (1a) with BuLi at low temperatures (e.g., -78 °C) and then trapping the resulting aryllithium intermediate with an electrophile, a variety of 2,2'-dibromo-6-substituted biphenyls can be synthesized in excellent yields. semanticscholar.orgbeilstein-journals.org For instance, trapping with iodomethane (B122720) yields 2,2'-dibromo-6-methylbiphenyl (1b) in 96% yield. semanticscholar.orgbeilstein-journals.org

Further bromine-lithium exchange on these 6-substituted 2,2'-dibromobiphenyls can also be highly regioselective, typically occurring on the now functionalized ring. semanticscholar.org This sequential and selective functionalization allows for the modular construction of a diverse range of polysubstituted biphenyls. researchgate.netnih.gov

Derivatization and Further Chemical Modifications of the this compound Core Structure

Similarly, an amino group can be introduced. Treatment with benzenesulfonylazide as the electrophile after the initial lithiation yields 2-azido-2',6-dibromobiphenyl. beilstein-journals.orgbeilstein-journals.org This can then be reduced, for instance with lithium aluminium hydride, to give 2-amino-2',6-dibromobiphenyl exclusively. semanticscholar.orgbeilstein-journals.org Subsequent reductive methylation can then provide 2-N,N-dimethylamino-2',6-dibromobiphenyl. semanticscholar.orgbeilstein-journals.org

The introduction of a phenyl group can be accomplished via a regioselective Suzuki-Miyaura coupling. semanticscholar.org This typically involves trapping the initial aryllithium intermediate with iodine to form an iodo-derivative, which is then subjected to the palladium-catalyzed cross-coupling reaction. semanticscholar.org

Environmental Occurrence, Distribution, and Transport of 2,2 ,6 Tribromobiphenyl

Global Environmental Compartments of PBBs, including Tribromobiphenyl Congeners

Polybrominated biphenyls are persistent in the environment and are found globally in various environmental compartments. nih.govnih.gov Their distribution is governed by their physical and chemical properties, such as low water solubility and a strong tendency to adsorb to soils, sediments, and organic matter. nih.gov

PBBs enter the atmosphere through volatilization from manufactured products and uncontrolled burning of waste containing these chemicals. nih.gov While generally not highly volatile, air serves as a key transport medium for PBBs. nih.gov Lower-brominated congeners, such as tribromobiphenyls, are typically more volatile than their more highly brominated counterparts. nih.gov This property allows them to undergo long-range atmospheric transport, leading to their detection in remote regions far from original sources. pops.int Once in the atmosphere, PBBs can be returned to the earth's surface through wet and dry deposition, contaminating soil and water bodies. nih.gov Although data on the atmospheric half-life of specific PBBs is limited, laboratory studies have shown that some congeners can undergo rapid photodegradation. pops.int

Due to their hydrophobic nature, PBBs have low solubility in water. nih.gov Consequently, in aquatic environments, they predominantly partition from the water column and adsorb strongly to sediments. nih.gov This tendency generally increases with the degree of bromination and the organic content of the sediment. nih.gov As a result, PBB concentrations are typically much higher in sediments than in the overlying water. Sediments can act as long-term reservoirs for PBBs, from which they can potentially be released back into the water column through resuspension. nih.gov Lower-brominated congeners are more likely to be water-soluble compared to those with high bromine content. nih.gov Microbial action in anaerobic sediments can lead to the debromination of higher-brominated PBBs, which can be a source of tribromobiphenyls and other less-brominated congeners. nih.gov

Table 1: Environmental Distribution of Selected Persistent Organic Pollutants (POPs)

This table provides a comparative overview of average concentrations of Polychlorinated Biphenyls (PCBs), a class of compounds chemically related to PBBs, in background air and soil across different continents. Data for PBBs is less extensive, but PCBs serve as a proxy to illustrate the global distribution patterns of similar persistent organic pollutants.

| Continent | Average Air Concentration (pg/m³) | Average Soil Concentration (pg/g dry weight) |

| Europe | 70 | 7500 |

| North America | 79 | 4300 |

| South America | 66 | 1400 |

| Asia | 59 | 580 |

| Australia | 15 | 280 |

| Africa | Data not available | 390 |

Source: Adapted from a 2010 study on global Polychlorinated Biphenyl (B1667301) (PCB) concentrations. nih.gov

In terrestrial environments, PBBs bind strongly to soil particles, particularly in soils with high organic matter content. nih.gov This strong adsorption limits their mobility and leaching into groundwater but contributes to their long-term persistence in the topsoil layers. nih.gov Surface soils have become a major reservoir for historical emissions of PBBs and similar persistent organic pollutants. nih.govresearchgate.net Contamination patterns often show higher concentrations in industrial and urban areas, decreasing with distance from these primary sources. nih.gov The redistribution of PBBs from soil back into the atmosphere, known as secondary emission, is a significant process that contributes to their ongoing global transport. nih.gov

Congener Profiles and Isomeric Analysis in Environmental Samples

Environmental samples typically contain a mixture of different PBB congeners. nih.gov The specific pattern of these congeners, or "congener profile," can vary significantly from that of the original commercial PBB products. nih.govresearchgate.net This is because different congeners behave differently in the environment due to variations in their physical and chemical properties, leading to changes in the mixture's composition over time. nih.gov

The analysis of PBB isomers in environmental samples, such as soil, sediment, or biological tissues, is primarily conducted using gas chromatography. mdpi.comumich.edu This technique separates the different congeners from each other, allowing for their identification and quantification. umich.edu However, a significant analytical challenge is the coelution of different isomers, where two or more congeners exit the chromatography column at the same time, making individual measurement difficult. mdpi.com Mass spectrometry is often used in conjunction with gas chromatography to help distinguish between coeluting isomers. mdpi.com Studies have shown that the congener profile in environmental samples can provide clues about the original source of the contamination and the environmental processes it has undergone. nih.govresearchgate.net For instance, the presence of lower-brominated PBBs like tribromobiphenyls in sediments may suggest that microbial debromination of more highly brominated congeners has occurred. nih.gov

Source Apportionment and Legacy Contamination Associated with 2,2',6-Tribromobiphenyl (e.g., Michigan PBB Accident)

The primary route of PBBs, including tribromobiphenyl congeners, into the environment has been through manufacturing processes and the use and disposal of products containing them. inchem.orgnih.gov A major source of legacy PBB contamination is the Michigan PBB accident of 1973. wkar.orgemory.edugreatlakesecho.org In this incident, a PBB-based flame retardant product, FireMaster, was accidentally mistaken for a nutritional supplement and mixed into livestock feed. wkar.orggreatlakesecho.org This led to widespread contamination of meat, milk, and eggs, exposing millions of people in the state. wkar.orgemory.edugreatlakesecho.org

The FireMaster mixture was predominantly composed of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), but it also contained other PBB congeners. umich.edu The chemical plant in St. Louis, Michigan, where the FireMaster product was manufactured, remains a significant source of legacy contamination for the surrounding environment, particularly the Pine River. wkar.orgemory.edu Research on sediments from this area has shown that the PBB congener profile has changed over time, consistent with the selective removal of bromine atoms (debromination), which can form lower-brominated congeners like tribromobiphenyls. nih.gov This long-term contamination event continues to be studied to understand the multigenerational health impacts and the environmental fate of PBBs. emory.eduumich.edu

Environmental Transformation and Degradation Pathways of 2,2 ,6 Tribromobiphenyl

Abiotic Degradation Processes

Abiotic degradation encompasses the chemical and physical processes that lead to the transformation of a compound in the environment. For 2,2',6-Tribromobiphenyl, these processes are influenced by factors such as sunlight, temperature, and the presence of reactive chemical species.

Photolytic Debromination Mechanisms

Photolysis, or the breakdown of compounds by light, is a significant degradation pathway for PBBs. The absorption of ultraviolet (UV) radiation can lead to the cleavage of carbon-bromine (C-Br) bonds, resulting in a stepwise debromination of the molecule.

While specific studies on the reductive debromination of this compound in proton-donating solvents are limited, the general mechanism for PBBs involves the absorption of a photon, leading to an excited state. This excited molecule can then undergo homolytic cleavage of a C-Br bond to form a biphenyl (B1667301) radical and a bromine atom. In the presence of a proton-donating solvent, such as isopropanol or other alcohols, the biphenyl radical can abstract a hydrogen atom from the solvent, resulting in a less brominated biphenyl and a solvent radical. This process effectively replaces a bromine atom with a hydrogen atom. The efficiency of this process is dependent on the quantum yield of the reaction, which is a measure of the number of molecules that react for each photon absorbed.

In aqueous environments, the photolysis of PBBs can also proceed through oxidative pathways. While direct photohydroxylation, where a bromine atom is replaced by a hydroxyl group from water, is a possibility, indirect photolysis is often more significant. This can be initiated by photochemically produced reactive species such as hydroxyl radicals (•OH). These highly reactive radicals can attack the biphenyl ring, leading to the formation of hydroxylated PBBs. The presence of dissolved organic matter in natural waters can enhance the formation of these reactive oxygen species, thereby influencing the rate of oxidative degradation.

Thermal Decomposition and Pyrolysis Byproducts (e.g., Polybrominated Dibenzofurans)

Table 1: Potential Thermal Decomposition Products of this compound

| Precursor Compound | Potential Decomposition Products |

| This compound | Lower brominated biphenyls |

| Polybrominated dibenzofurans (PBDFs) | |

| Polybrominated benzenes | |

| Hydrogen bromide (HBr) |

This table is illustrative and based on general knowledge of PBB thermal decomposition. Specific yields and the full range of products from this compound require experimental verification.

Other Abiotic Transformation Routes (e.g., Hydrolysis, Reaction with Hydroxyl Radicals in the Atmosphere)

Besides photolysis and thermal decomposition, other abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis: PBBs are generally considered to be resistant to abiotic hydrolysis under typical environmental conditions. The C-Br bond in aromatic compounds is relatively stable, and the biphenyl structure lacks functional groups that are readily susceptible to hydrolysis. Therefore, this pathway is not considered a significant degradation route for this compound.

Reaction with Hydroxyl Radicals in the Atmosphere: In the gas phase, persistent organic pollutants can be degraded by reaction with hydroxyl radicals (•OH), which are highly reactive and often referred to as the "detergent" of the atmosphere. The rate of this reaction is a key parameter in determining the atmospheric lifetime of a compound. For PBBs, the reaction with •OH is expected to involve the addition of the radical to the aromatic rings or hydrogen abstraction. The estimated atmospheric half-life for a hexabromobiphenyl due to reaction with OH radicals is in the order of months to years, suggesting that this is a slow degradation process. The specific rate constant for the reaction of this compound with hydroxyl radicals would be needed for a precise lifetime calculation. The presence of ortho-bromines in this compound may influence the reaction rate due to steric effects.

Table 2: Summary of Abiotic Degradation Pathways for this compound

| Degradation Pathway | Description | Significance |

| Photolytic Debromination | Cleavage of C-Br bonds by UV light, leading to less brominated congeners. | A potentially significant degradation pathway in surface waters and on surfaces exposed to sunlight. |

| Thermal Decomposition | Breakdown at high temperatures, with potential formation of toxic byproducts like PBDFs. | Relevant in high-temperature environments such as incineration and fires. |

| Hydrolysis | Reaction with water. | Considered to be a negligible degradation pathway for PBBs. |

| Atmospheric Oxidation | Reaction with hydroxyl radicals in the gas phase. | A slow degradation process, contributing to the long-range transport potential of PBBs. |

Biotic Degradation Processes

The breakdown of this compound in the environment is primarily driven by biological activities, which can be broadly categorized into microbial degradation and biotransformation in higher organisms. These processes are crucial in determining the persistence and potential toxicity of this compound in various ecosystems.

Microbial Debromination and Metabolite Formation

The microbial degradation of halogenated aromatic compounds often proceeds through dehalogenation, a process where halogen atoms are removed from the aromatic ring. In the case of this compound, microbial debromination is a key initial step in its breakdown. This process can occur under both anaerobic and aerobic conditions, although anaerobic pathways are generally more effective for highly halogenated compounds.

Under anaerobic conditions, specific microbial consortia can utilize this compound as an electron acceptor in a process known as reductive debromination. This involves the sequential removal of bromine atoms, leading to the formation of less brominated biphenyl congeners. The position of the bromine atoms significantly influences the rate and pathway of debromination. For this compound, the ortho and para positions are generally more susceptible to microbial attack.

While specific studies on the microbial debromination of this compound are limited, research on analogous compounds such as other PBBs and polychlorinated biphenyls (PCBs) provides valuable insights. For instance, studies on the anaerobic degradation of other brominated compounds have identified various microbial genera, including Dehalococcoides and Dehalobacter, as being capable of reductive dehalogenation.

The expected initial metabolites from the microbial debromination of this compound would be various dibromobiphenyls and monobromobiphenyls, depending on the sequence of bromine removal. The formation of these metabolites is a critical aspect of the environmental transformation of the parent compound, as they may exhibit different toxicological properties.

Table 1: Potential Microbial Debromination Metabolites of this compound

| Parent Compound | Potential Metabolite | Debromination Position |

| This compound | 2,2'-Dibromobiphenyl | 6-position |

| This compound | 2,6-Dibromobiphenyl | 2'-position |

| 2,2'-Dibromobiphenyl | 2-Bromobiphenyl | 2'-position |

| 2,6-Dibromobiphenyl | 2-Bromobiphenyl | 6-position |

Note: This table represents potential metabolites based on known microbial debromination pathways of similar compounds. Specific studies on this compound are needed for confirmation.

Aerobic degradation of this compound is generally considered to be less efficient than anaerobic debromination, particularly for highly brominated congeners. Aerobic bacteria typically require the presence of two adjacent un-substituted carbon atoms on one of the biphenyl rings to initiate degradation through dioxygenase enzymes. The substitution pattern of this compound, with bromine atoms at both ortho positions of one ring and one ortho position of the other, may hinder this enzymatic attack.

Biotransformation Pathways in Higher Organisms

In higher organisms, such as fish and mammals, this compound can undergo biotransformation, a process mediated by metabolic enzymes. The primary goal of biotransformation is to increase the water solubility of lipophilic compounds, thereby facilitating their excretion from the body.

The main enzymatic system involved in the metabolism of PBBs is the cytochrome P450 (CYP) monooxygenase system, primarily located in the liver. The biotransformation of this compound likely involves oxidation reactions, leading to the formation of hydroxylated metabolites. The position of hydroxylation is influenced by the bromine substitution pattern. For PBBs, hydroxylation can occur at available para or meta positions.

Following hydroxylation, these metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble conjugates that can be more readily excreted in urine or bile.

Specific studies detailing the biotransformation pathways of this compound in higher organisms are scarce. However, research on other PBB congeners has identified various hydroxylated metabolites in animal tissues. For example, studies in rats have shown the formation of mono- and di-hydroxylated metabolites of other tribromobiphenyls.

The formation of hydroxylated metabolites is of toxicological significance, as these compounds can sometimes be more toxic than the parent compound. For instance, some hydroxylated PCBs have been shown to exhibit endocrine-disrupting effects.

Table 2: Potential Biotransformation Metabolites of this compound in Higher Organisms

| Parent Compound | Potential Metabolite | Transformation Pathway |

| This compound | Hydroxy-tribromobiphenyls | Cytochrome P450-mediated oxidation |

| Hydroxy-tribromobiphenyls | Glucuronide conjugates | UDP-glucuronosyltransferase |

| Hydroxy-tribromobiphenyls | Sulfate conjugates | Sulfotransferase |

Note: This table outlines potential biotransformation pathways based on the metabolism of similar PBBs. Further research is required to identify the specific metabolites of this compound.

Bioaccumulation, Biomagnification, and Trophic Transfer of 2,2 ,6 Tribromobiphenyl

Bioaccumulation Factors (BCFs) in Aquatic Organisms (e.g., Fish)

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance that is higher in the organism than in the surrounding medium. The bioaccumulation factor (BCF) is a key metric used to quantify the potential of a chemical to accumulate in aquatic organisms, such as fish. It is the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at steady state.

Research on a range of PBB congeners has demonstrated their capacity to accumulate in aquatic life. For instance, a study on the bioconcentration of several PBBs in guppies (Poecilia reticulata) provides valuable data for isomers of tribromobiphenyl. The table below presents the lipid weight-based BCF values for selected PBB congeners, offering a comparative look at their bioaccumulative behavior.

Table 1: Lipid Weight-Based Bioconcentration Factors (BCFs) for Selected Polybrominated Biphenyl (B1667301) (PBB) Congeners in Guppies (Poecilia reticulata)

| Compound | BCF (Lipid Weight Basis) |

| 4,4'-Dibromobiphenyl | 10,000 |

| 2,4,6-Tribromobiphenyl (B167079) | 31,623 |

| 2,2',5,5'-Tetrabromobiphenyl | 100,000 |

| 2,2',4,4',6,6'-Hexabromobiphenyl | 316,228 |

The data indicates that even within the same class of compounds, the degree of bioaccumulation can vary significantly with the specific congener. The BCF for 2,4,6-tribromobiphenyl suggests a high potential for accumulation in aquatic organisms. Given the structural similarities, it is plausible that 2,2',6-Tribromobiphenyl also exhibits a high BCF value.

Trophic Transfer and Biomagnification Through Aquatic and Terrestrial Food Chains

Trophic transfer is the movement of contaminants from one trophic level to the next within a food web. Biomagnification, a related concept, occurs when the concentration of a substance increases in organisms at successively higher levels in a food chain. For a substance to biomagnify, it must be persistent, bioaccumulative, and not easily metabolized or excreted by organisms.

PBBs, including by inference this compound, possess the characteristics necessary for biomagnification. Their persistence in the environment and high bioaccumulation potential facilitate their entry into and transfer through food chains. Studies on other persistent organic pollutants (POPs) with similar properties, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), have consistently shown biomagnification in both aquatic and terrestrial ecosystems.

In aquatic food webs, this compound would likely be taken up by primary producers like phytoplankton and subsequently transferred to zooplankton, small fish, and then to larger predatory fish, birds, and marine mammals. At each step, the concentration of the compound is expected to increase. Similarly, in terrestrial systems, the compound could accumulate in soil and be taken up by invertebrates, which are then consumed by birds and small mammals, leading to magnification up the food chain. The lower brominated PBBs are generally found to biomagnify to a greater extent than the higher brominated congeners.

Tissue Distribution and Congener-Specific Retention in Biological Systems

Once absorbed by an organism, lipophilic compounds like this compound are not uniformly distributed throughout the body. Instead, they tend to accumulate in tissues with high lipid content. The primary storage sites for PBBs in vertebrates are adipose tissue (fat) and the liver. This is due to their fat-soluble nature, which allows them to readily partition into these lipid-rich tissues.

The specific pattern of bromine atom substitution on the biphenyl rings influences the metabolic fate and retention of individual PBB congeners. The metabolism of PBBs is generally a slow process, contributing to their persistence in the body. The rate and extent of metabolism can depend on the specific congener. For instance, some PBBs can be metabolized by the microsomal monooxygenase system, catalyzed by cytochrome P-450 enzymes. The resulting hydroxylated metabolites are more water-soluble and can be more readily excreted.

However, the bromine substitution pattern can hinder this metabolic process. Congeners with fewer bromine atoms and adjacent non-brominated carbon atoms are generally more susceptible to metabolism. Conversely, more highly brominated congeners, or those with substitution patterns that sterically hinder enzymatic attack, are more resistant to metabolism and are therefore retained in the body for longer periods. The specific retention of this compound would depend on its susceptibility to metabolic enzymes. Given its structure, it is likely to be persistent in biological systems, with a tendency to be stored in adipose tissue and the liver.

Computational Chemistry and Theoretical Modeling of 2,2 ,6 Tribromobiphenyl

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the molecular structure and predicting the reactivity of 2,2',6-Tribromobiphenyl. These methods offer a detailed view of the electronic structure, which governs the compound's chemical behavior.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented, the application of DFT to related polybrominated biphenyls (PBBs) and polychlorinated biphenyls (PCBs) provides a strong basis for understanding its potential chemical transformations. For instance, DFT calculations have been successfully employed to study the degradation pathways of PBBs, such as the photodegradation of PBB-153, by calculating the energy barriers for debromination. nih.gov This approach allows for the prediction of the most likely degradation products and the elucidation of the reaction pathways. nih.gov

In the context of this compound, DFT could be utilized to model various reaction mechanisms, including thermal decomposition, oxidation, and reactions with biological macromolecules. Such studies would involve calculating the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is crucial for determining reaction rates and identifying the most favorable reaction pathways. The insights gained from DFT calculations can help in assessing the persistence of this compound in the environment and its potential for forming more or less toxic byproducts.

Prediction of Environmental Fate Parameters (e.g., Volatility, Partition Coefficients)

Computational models are invaluable for predicting the environmental fate of chemicals like this compound, providing estimates of key physicochemical properties that govern its distribution in the environment. These predictions are often based on the molecule's structure and are crucial for environmental risk assessment.

Key environmental fate parameters include the octanol-water partition coefficient (LogP or Log Kow), which indicates a chemical's tendency to bioaccumulate in fatty tissues, water solubility, and vapor pressure, which relates to its volatility. For many PBBs and PCBs, these parameters have been compiled and critically reviewed, often relying on a combination of experimental data and computational estimations. nist.gov For this compound, while extensive experimental data may be lacking, its properties can be estimated using various software based on its chemical structure.

| Parameter | Predicted Value | Significance |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 5.9 (estimated) nih.gov | High potential for bioaccumulation |

| Water Solubility | Very low (estimated) | Tends to partition to sediment and soil |

| Vapor Pressure | Low (estimated) | Low volatility, persists in soil and water |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicological Endpoints

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activities, including toxicity, of chemicals based on their molecular structures. ljmu.ac.uknih.govljmu.ac.uk These models are particularly useful for prioritizing chemicals for further testing and for filling data gaps where experimental data are unavailable. centro3r.it

For PBBs, QSAR models have been developed to predict various toxicological endpoints, such as binding affinity to the aryl hydrocarbon receptor (AhR), which is a key initiating event for many of the toxic effects of halogenated aromatic hydrocarbons. nih.gov The toxicity of PBBs is highly dependent on their congener-specific structure, particularly the number and position of bromine atoms. Ortho-substituted PBBs, like this compound, generally exhibit lower AhR binding affinity compared to non-ortho-substituted congeners due to their non-planar conformation.

While specific QSAR models for this compound are not widely published, its toxicological profile can be inferred from models developed for the broader class of PBBs. These models typically use molecular descriptors such as electronic properties, steric parameters, and hydrophobicity to predict toxicity.

| Toxicological Endpoint | Predicted Activity for this compound | Basis for Prediction |

|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) Binding | Low | Presence of ortho-substituents leading to non-planarity |

| Carcinogenicity | Potentially carcinogenic | Classification of PBBs as reasonably anticipated to be human carcinogens |

| Neurotoxicity | Potential for neurotoxic effects | Observed effects from other PBB congeners |

| Endocrine Disruption | Potential endocrine disruptor | Structural similarity to other known endocrine-disrupting PBBs |

Simulation of Degradation Pathways and Energy Barriers for Transformation Reactions

Computational simulations are instrumental in predicting the environmental degradation pathways of persistent organic pollutants like this compound and in quantifying the energy barriers associated with these transformation reactions. nih.gov Such simulations provide a molecular-level understanding of the factors that govern the persistence and transformation of these compounds.

Photodegradation is a significant transformation process for PBBs in the environment. nih.gov Computational studies, often using DFT, can model the process of debromination upon exposure to ultraviolet (UV) light. For example, the energy barriers for the removal of bromine atoms from different positions on the biphenyl (B1667301) scaffold of PBB-153 have been calculated, revealing the most likely degradation pathways. nih.gov The calculations showed that debromination is a plausible degradation route, and the energy required for this process depends on the position of the bromine atom. nih.gov A similar approach could be applied to this compound to predict its photolytic stability and the identity of its degradation products.

Other potential degradation pathways that can be simulated include microbial degradation and thermal decomposition. researchgate.netacs.orgresearchgate.net For instance, reactive molecular dynamics simulations have been used to study the decomposition of PCBs under various conditions, providing insights into the reaction mechanisms at an atomic level. acs.orgresearchgate.net These computational methods can help to predict the fate of this compound in different environmental compartments and under various remediation scenarios.

| Degradation Pathway | Key Transformation Reaction | Computational Approach | Predicted Outcome for this compound |

|---|---|---|---|

| Photodegradation | Reductive debromination | DFT (calculation of energy barriers) | Stepwise loss of bromine atoms, leading to less brominated biphenyls |

| Microbial Degradation | Oxidative and reductive processes | Molecular docking, QM/MM | Potentially slow degradation, depending on microbial enzymes |

| Thermal Decomposition | C-Br and C-C bond cleavage | Reactive Molecular Dynamics | Formation of brominated benzenes and other smaller fragments |

Human Exposure Assessment and Public Health Risk Implications of Polybrominated Biphenyls Pbbs

Polybrominated biphenyls (PBBs) are a class of brominated flame retardants that have raised significant public health concerns due to their persistence in the environment and potential for adverse health effects. While this article focuses on 2,2',6-Tribromobiphenyl, much of the available human health data comes from studies of populations exposed to commercial PBB mixtures, such as FireMaster®, which was involved in a widespread contamination incident in Michigan in the 1970s. nih.gov Consequently, the following sections will discuss the broader class of PBBs to provide a comprehensive overview of human exposure and health risks, noting that specific data for this compound are limited.

Ecological Risk Assessment and Environmental Management Strategies for Pbbs

Ecotoxicological Effects on Aquatic and Terrestrial Organisms

Polybrominated biphenyls (PBBs), including congeners like 2,2',6-Tribromobiphenyl, pose a significant environmental risk due to their persistence, bioaccumulation, and toxicity. mdpi.com Once released into the environment, these lipophilic compounds accumulate in the fatty tissues of living organisms and magnify through the food chain, leading to adverse effects in both aquatic and terrestrial ecosystems. iisd.orgepa.gov

In aquatic environments, PBBs and their transformation byproducts present a high toxicological risk to organisms such as fish and Daphnia magna. mdpi.com Studies on the closely related polychlorinated biphenyls (PCBs) have demonstrated a range of toxic effects in aquatic life, which are considered indicative of the potential hazards of PBBs. These effects include reproductive failure, birth defects, liver damage, and tumors. epa.gov The toxicity of PBBs is influenced by the number and position of bromine atoms on the biphenyl (B1667301) structure. epa.gov

Terrestrial organisms are also susceptible to the toxic effects of PBBs. The accidental contamination of cattle feed in Michigan in 1973 with a PBB mixture (FireMaster) provided extensive data on its impact on domestic animals. Exposed cattle exhibited symptoms such as anorexia, emaciation, hyperkeratosis (thickening of the skin), and kidney damage. nih.gov Laboratory studies on animals have further documented a variety of subacute effects, including enlargement and histopathological changes in the liver, fetotoxicity, and immunosuppression. nih.govcdc.gov Wildlife populations can suffer from similar effects, including reproductive issues and developmental problems. epa.gov The U.S. Department of Health and Human Services has concluded that PBBs are reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies. cdc.govepa.gov

Table 1: Summary of Ecotoxicological Effects of PBBs

| Organism Group | Observed Effects | References |

|---|---|---|

| Aquatic Organisms (e.g., Fish, Daphnia magna) | High potential toxicological risk, reproductive failure, birth defects, liver damage, tumors. | mdpi.comepa.gov |

| Terrestrial Wildlife | Bioaccumulation in fatty tissues, reproductive failure, developmental problems, immunotoxicity. | epa.govnih.gov |

| Domestic Animals (e.g., Cattle) | Anorexia, emaciation, hyperkeratosis, liver and kidney damage. | nih.gov |

| Laboratory Animals (e.g., Rodents) | Liver enlargement and damage, fetotoxicity, immunosuppression, neuro-developmental effects, carcinogenic effects. | nih.govcdc.gov |

Regulatory Frameworks and International Conventions for PBBs as Persistent Organic Pollutants

Due to their hazardous properties, PBBs are classified as Persistent Organic Pollutants (POPs) and are subject to stringent international regulations aimed at protecting human health and the environment. iisd.orgpops.intstate.gov POPs are chemical substances that persist in the environment, bio-accumulate through the food web, and pose a risk of causing adverse effects. wikipedia.org

The primary international treaty governing PBBs is the Stockholm Convention on Persistent Organic Pollutants . state.govwikipedia.org This global treaty, which entered into force in 2004, aims to eliminate or restrict the production and use of POPs. wikipedia.orgiisd.org PBBs are listed in Annex A of the Convention, which calls for the elimination of their production, use, import, and export. iisd.org Parties to the convention are required to take measures to manage and dispose of PBB-containing wastes in an environmentally sound manner. state.gov The Convention has a process for reviewing and adding new chemicals that meet the criteria for being a POP. wikipedia.org

In addition to the Stockholm Convention, PBBs are regulated under other frameworks, most notably in the electronics industry. The European Union's Restriction of Hazardous Substances (RoHS) Directive restricts the use of specific hazardous materials in electrical and electronic equipment. PBBs are among the substances restricted by RoHS, with a maximum permitted concentration of 1000 ppm in homogenous materials. This legislation has driven manufacturers to find safer alternatives to PBBs in products like circuit boards and plastic casings for electronics. getenviropass.com Many U.S. states have also established their own regulations and screening values for PBBs in soil and drinking water to manage historical contamination. epa.gov

Table 2: Major Regulatory Frameworks for PBBs

| Regulation/Convention | Issuing Body/Jurisdiction | Key Provisions for PBBs | References |

|---|---|---|---|

| Stockholm Convention on POPs | United Nations | Listed in Annex A for elimination of production and use. Requires environmentally sound management of PBB wastes. | state.govwikipedia.orgiisd.org |

| RoHS Directive | European Union | Restricts use in electrical and electronic equipment to less than 1000 ppm. | getenviropass.com |

| State-Level Regulations | Various U.S. States (e.g., Michigan, California) | Adoption of screening values and cleanup standards for PBBs in drinking water, groundwater, and soil. | epa.gov |

Remediation Technologies for PBB-Contaminated Sites

Cleaning up sites contaminated with PBBs is challenging due to their chemical stability and persistence in soil and sediment. Several remediation technologies have been developed and investigated to address this issue.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants through reactions with highly reactive hydroxyl radicals (·OH). wikipedia.org These radicals are powerful, non-selective oxidizing agents that can break down persistent compounds like PBBs into smaller, less toxic molecules. wikipedia.org

One of the most studied AOPs for halogenated compounds is photocatalysis , particularly using titanium dioxide (TiO2) as a catalyst. mdpi.com Research has shown that metal-doped TiO2 nanocomposites can effectively degrade PBBs in aqueous environments under UV light. rsc.orgresearchgate.net In these systems, the UV light activates the TiO2, generating hydroxyl radicals that attack the PBB molecule. The degradation mechanism can shift from reductive debromination to an oxidation process depending on the solvent used. rsc.orgresearchgate.net Other AOPs, which may involve reagents like ozone (O3) and hydrogen peroxide (H2O2), are also being explored for their potential to degrade a wide range of organic contaminants. wikipedia.orgnih.gov AOPs are considered an effective "water treatment process of the 21st century" due to their ability to significantly reduce contaminant concentrations. wikipedia.org

Bioremediation and Phytoremediation Approaches

Bioremediation and phytoremediation are cost-effective and environmentally friendly technologies that use living organisms to clean up contaminated sites. nih.govepa.gov

Bioremediation involves the use of microorganisms, such as bacteria and fungi, to break down contaminants. epa.gov While PBBs are highly resistant to degradation, certain aerobic bacteria capable of degrading PCBs have shown potential for degrading PBBs as well. ucanr.eduresearchgate.net The process often involves a two-stage pathway, starting with anaerobic reductive dechlorination, where bromine atoms are removed, followed by aerobic degradation of the resulting biphenyl structure. wikipedia.org However, the degradation rate is highly dependent on the level of bromination and the specific congener structure. wikipedia.org

Phytoremediation is the use of plants to remove, degrade, or contain environmental contaminants. nih.govnih.gov This plant-mediated bioremediation encompasses several mechanisms:

Phytoextraction: Plants take up contaminants from the soil and accumulate them in their tissues. nih.govnih.gov

Phytotransformation: Plants metabolize and break down contaminants within their tissues using enzymes. nih.govnih.gov

Rhizoremediation: Plant roots release substances that stimulate microbial activity in the soil, enhancing the biodegradation of contaminants in the root zone (rhizosphere). nih.govnih.gov

Studies on PCBs have shown that plants like alfalfa (Medicago sativa) and ryegrass (Lolium italicum) can significantly reduce contaminant concentrations in soil, a process that can be enhanced by the addition of cyclodextrins to increase bioavailability. scholarly.orgresearchgate.net Vegetated soils consistently show greater removal of these pollutants compared to non-planted soils. nih.gov

Sustainable Chemical Design Principles for Brominated Flame Retardants and PBB Substitutes

The environmental and health risks associated with PBBs have driven a shift towards the development of safer, more sustainable flame retardants. futurebridge.com This involves applying the principles of green chemistry to design alternatives that are effective but have a reduced environmental footprint. healthandenvironment.org

A key principle is the move away from persistent, bioaccumulative, and toxic (PBT) substances. The focus is on designing chemicals that degrade into harmless products in the environment and have low potential for bioaccumulation. researchgate.net This has led to the increased use of halogen-free flame retardants , particularly those based on phosphorus and nitrogen chemistry. nih.govmst.dk

Key Sustainable Design Strategies:

Use of Renewable Feedstocks: Researchers are exploring the use of bio-based materials like lignin, cellulose, and tartaric acid to create flame retardant compounds, reducing reliance on petrochemicals. researchgate.netnih.govemerald.com

Designing for Degradation: Creating molecules that are more susceptible to environmental degradation, thus avoiding the long-term persistence characteristic of PBBs. researchgate.net

Reducing Toxicity: Prioritizing chemicals with lower intrinsic toxicity to humans and ecosystems. This involves thorough risk assessment before new flame retardants are widely commercialized. nih.govresearchgate.net

Alternative Chemistries:

Organophosphorus Compounds: Triaryl phosphates and resorcinol bis(diphenylphosphate) are used as alternatives to brominated flame retardants in plastics and textiles. mst.dkpops.int

Inorganic Flame Retardants: Metal hydroxides like aluminum trihydroxide and magnesium hydroxide are used as fillers. They are considered immobile within the polymer and also act as smoke suppressants. pops.int

Nitrogen-Based Systems: Melamine and its derivatives are used, particularly in nitrogen-containing polymers like polyurethane, where they create a swollen, insulating char layer upon heating (intumescence). emerald.compops.int

The goal is to develop a new generation of flame retardants that provide necessary fire safety without compromising environmental health, moving away from the problematic legacy of compounds like this compound. futurebridge.commdpi.com

An in-depth examination of the persistent environmental contaminant this compound reveals significant areas requiring further scientific inquiry. This article delineates the future research directions and identified knowledge gaps concerning this specific polybrominated biphenyl (PBB) congener, focusing on analytical challenges, toxicological mechanisms, transformation products, remediation strategies, and global monitoring.

Q & A

Q. Methodological Consideration :

- Use GC-MS with non-polar columns (e.g., DB-5) for separation, coupled with electron capture detection (ECD) for enhanced sensitivity to brominated compounds .

- Validate purity via NMR (e.g., and ) to confirm substitution patterns and rule out isomer contamination.

How can researchers optimize the synthesis of this compound to minimize isomer formation?

Basic Research Question

Answer:

Synthesis typically involves bromination of biphenyl precursors. Key steps include:

Catalyst Selection : Use Lewis acids (e.g., FeBr₃) to direct bromine to ortho/para positions .

Temperature Control : Lower temperatures (0–25°C) reduce kinetic competition, favoring 2,2',6-substitution over other isomers.

Purification : Fractional crystallization or preparative HPLC to isolate the target isomer from byproducts like 2,4,6-Tribromobiphenyl .

Q. Methodological Pitfalls :

- Matrix effects (e.g., humic acids) can suppress ionization; use isotope dilution (e.g., -labeled internal standards) for correction.

How can conflicting data on the environmental persistence of this compound be resolved?

Advanced Research Question

Answer:

Discrepancies in degradation rates (e.g., hydrolysis vs. photolysis) often arise from:

Isomer Misidentification : Co-elution of 2,2',6- and 2,4,6-isomers in GC may skew results . Confirm identity via HRMS or NMR.

Experimental Conditions : Varying pH, light intensity, or microbial communities alter degradation pathways. Standardize OECD 309 (water/sediment) or 316 (photolysis) protocols .

Statistical Validation : Use multivariate analysis (e.g., PCA) to isolate variables causing divergence in datasets .

What are the mechanistic implications of this compound’s structure in toxicological studies?

Advanced Research Question

Answer:

The bromine substitution pattern affects bioavailability and receptor binding:

- AhR Activation : Unlike coplanar PCBs, 2,2',6-substitution reduces aryl hydrocarbon receptor (AhR) affinity, lowering dioxin-like toxicity.

- Metabolic Pathways : CYP450 enzymes preferentially oxidize meta positions; steric hindrance at 2,2',6-positions may slow hepatic metabolism.

Q. Methodological Approach :

- Use in vitro assays (e.g., HepG2 cells) to compare metabolic rates with 2,4,6-Tribromobiphenyl.

- Molecular docking simulations predict interactions with AhR ligand-binding domains.

How can researchers design studies to investigate the bioaccumulation potential of this compound?

Basic Research Question

Answer:

Bioaccumulation studies require:

Partition Coefficient Measurement : Determine log (octanol-water) to estimate lipid affinity. For tribromobiphenyls, log ranges from 5.6–6.2 .

Trophic Transfer Models : Use aquatic food chains (e.g., algae → Daphnia → fish) to measure biomagnification factors (BMFs).

Field Validation : Compare laboratory results with field samples (e.g., top predator tissues) to account for real-world variables.

What strategies mitigate isomer interference in quantitative analysis of this compound?

Advanced Research Question

Answer:

Isomer interference is common due to similar retention times and mass spectra:

- Chromatographic Optimization : Use a biphenyl-modified GC column (e.g., Rxi-BPCB) to enhance separation of ortho-substituted isomers.

- MS/MS Fragmentation : Monitor unique fragment ions (e.g., m/z 79/81 for Br⁻) with MRM (Multiple Reaction Monitoring) .

- Synthetic Standards : Co-inject authenticated this compound standards to confirm retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.